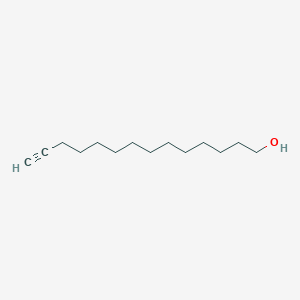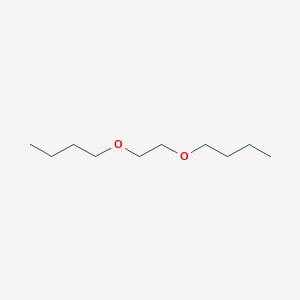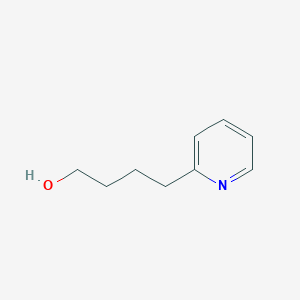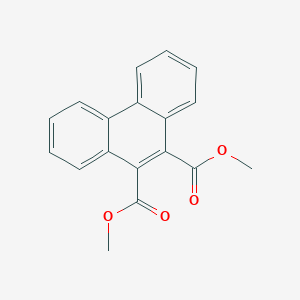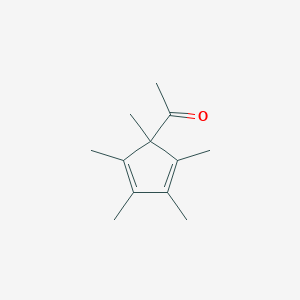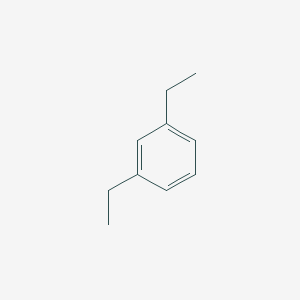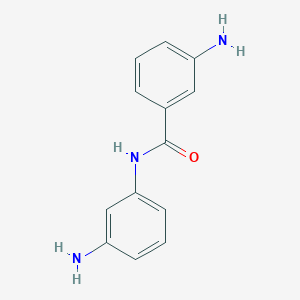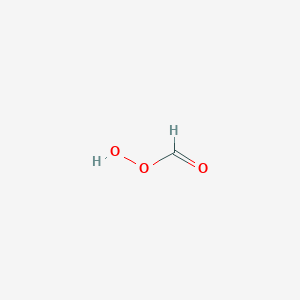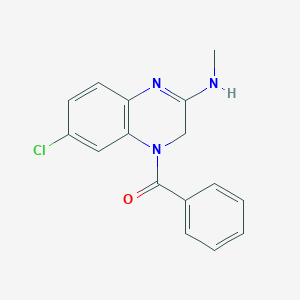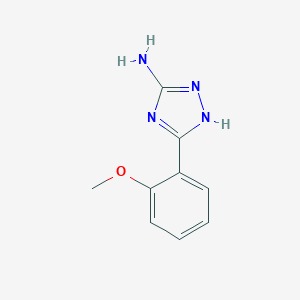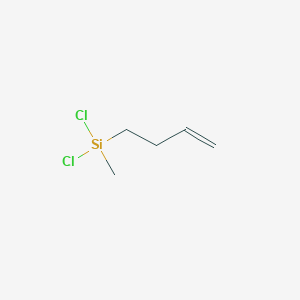
3-Butenylmethyldichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenylmethyldichlorosilane is a silicon-based compound that is closely related to 3-butenylsilane, which has been studied for its vibrational spectra and rotational isomerism. Although the specific compound 3-Butenylmethyldichlorosilane is not directly mentioned in the provided papers, we can infer some properties and behaviors from the closely related 3-butenylsilane. The latter has been observed in various states such as gaseous, liquid, and solid, and exhibits different molecular conformations depending on the state it is in .
Synthesis Analysis
The synthesis of compounds related to 3-Butenylmethyldichlorosilane, such as but-3-enyl-based fluorinated biphenyl liquid crystals, involves multi-step reactions. These reactions are based on 4-alkylcyclohexanecarboxylic acids and result in the formation of complex molecules with a but-3-enyl terminal group. The synthesis process is confirmed through various spectroscopic methods including infrared spectrometry, nuclear magnetic resonance, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of 3-butenylsilane has been analyzed through its vibrational spectra, including infrared and Raman spectroscopy. The fundamental vibrations were assigned, and normal vibrations were calculated, revealing the presence of different rotational isomers. These isomers include cis-trans (CT), skew-trans (ST), and skew-gauche (SG and SG') forms. The molecular structure is influenced by the state of the compound, with the CT form being stable in the solid state .
Chemical Reactions Analysis
While the specific chemical reactions of 3-Butenylmethyldichlorosilane are not detailed in the provided papers, the related but-3-enyl-based fluorinated biphenyl liquid crystals exhibit mesomorphic properties that are significant for their potential use in liquid crystal display mixtures. The presence of the but-3-enyl terminal group and lateral fluoro substituent plays a role in the mesomorphic behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-butenylsilane, which can be considered when analyzing 3-Butenylmethyldichlorosilane, show that the compound exists in different molecular conformations with varying stabilities. The CT form is the most stable in the liquid state, followed by the ST, SG', and SG forms. The stability order indicates that there is no significant interaction between the silicon atom and the C=C bond, which is a notable characteristic of the compound's behavior in different states . The but-3-enyl-based fluorinated biphenyl liquid crystals, on the other hand, demonstrate a broad nematic mesophase with low melting points and high clearing points, which are essential properties for their application in liquid crystal technologies .
Aplicaciones Científicas De Investigación
1. Role in Silylnitrilium Ion Formation
3-Butenylmethyldichlorosilane is involved in the formation of silylnitrilium ions, which are important in the study of silicon chemistry. This process has been characterized using spectroscopy and conductivity measurements, highlighting the ion's potential applications in various chemical reactions (Bahr & Boudjouk, 1993).
2. Modeling Silica Surfaces
The compound plays a role in the hydrolytic condensation of silanes, which is significant for modeling silica surfaces. This helps in understanding the structure and properties of silica, which is crucial in materials science (Feher, Newman, & Walzer, 1989).
3. Studying Rotational Isomerism
3-Butenylmethyldichlorosilane has been used in studies to understand the vibrational spectra and rotational isomerism in silicon-containing compounds. This research is significant for understanding molecular conformations and their stability (Taga, Ohno, & Murata, 1979).
4. Synthesis of Liquid Crystals
It's also involved in synthesizing liquid crystals, particularly fluorinated biphenyl liquid crystals. These materials have potential applications in liquid crystal display technologies (Jiang et al., 2012).
5. Catalysis in Hydrosilylation
The compound is significant in the selective 1,2-hydrosilylation of conjugated dienes, an important reaction in organosilicon chemistry. This process is relevant for creating coupling reagents for hybrid organic/inorganic material synthesis (Parker, Börgel, & Ritter, 2014).
6. Synthesis of Phenyltrichlorosilane
3-Butenylmethyldichlorosilane is also used in the synthesis of phenyltrichlorosilane, a compound with various applications in organosilicon chemistry. This process is catalyzed by boron trichloride and is vital for producing phenyltrichlorosilane efficiently (Wright, 1978).
Safety And Hazards
Propiedades
IUPAC Name |
but-3-enyl-dichloro-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2Si/c1-3-4-5-8(2,6)7/h3H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDLCVNCOWIUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC=C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599792 |
Source


|
| Record name | (But-3-en-1-yl)(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenylmethyldichlorosilane | |
CAS RN |
15983-86-5 |
Source


|
| Record name | (But-3-en-1-yl)(dichloro)methylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

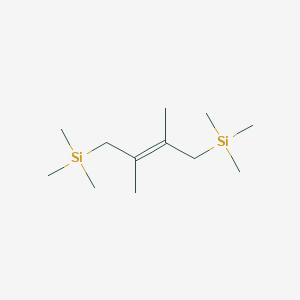
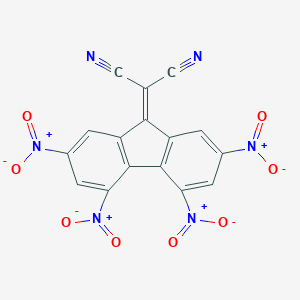
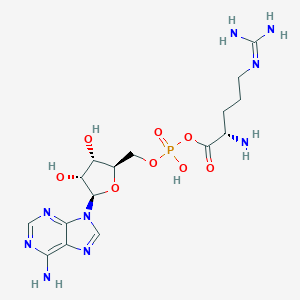
![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)
